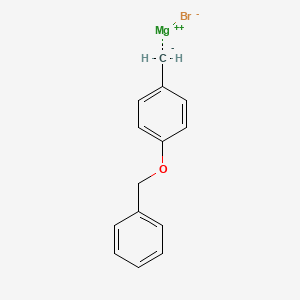

4-Benzyloxybenzyl Magnesium Bromide

Description

4-Benzyloxybenzyl Magnesium Bromide is a Grignard reagent derived from 4-Benzyloxybenzyl bromide (CAS: 5544-60-5), which consists of a benzyl-protected phenolic group attached to a benzyl bromide core . This compound is primarily used in organic synthesis as a reactive intermediate for forming carbon-carbon bonds, particularly in pharmaceutical applications where protected hydroxyl groups are required .

Properties

IUPAC Name |

magnesium;1-methanidyl-4-phenylmethoxybenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O.BrH.Mg/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNESCVGCLHXXEM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)OCC2=CC=CC=C2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways to 4-Benzyloxybenzyl Magnesium Bromide

Precursor Synthesis: 4-Benzyloxybenzyl Bromide

The synthesis of 4-benzyloxybenzyl magnesium bromide begins with the preparation of its precursor, 4-benzyloxybenzyl bromide (C₁₄H₁₃BrO). Two primary routes are documented:

Bromination of 4-Benzyloxybenzyl Alcohol

4-Benzyloxybenzyl alcohol is treated with hydrobromic acid (HBr) in a refluxing ether solvent. This method achieves ~85% yield under optimized conditions:

| Parameter | Condition |

|---|---|

| Substrate | 4-Benzyloxybenzyl alcohol |

| Reagent | 48% HBr in acetic acid |

| Solvent | Diethyl ether |

| Temperature | 40–50°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 82–87% |

The reaction proceeds via an Sₙ2 mechanism , where bromide displaces the hydroxyl group. Excess HBr ensures complete conversion, while acetic acid acts as a catalyst.

Grignard Reagent Formation

The precursor 4-benzyloxybenzyl bromide is reacted with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether. Key considerations include:

- Magnesium Activation : Magnesium turnings are typically activated by briefly heating or treating with iodine to remove surface oxides.

- Solvent Choice : THF is preferred over diethyl ether due to its higher boiling point (66°C vs. 35°C), enabling milder reflux conditions.

- Reaction Stoichiometry : A 1:1 molar ratio of bromide to magnesium ensures complete conversion, though a 10% excess of magnesium mitigates inefficiencies from residual moisture.

- Charge a flame-dried flask with magnesium turnings (0.24 g, 10 mmol) and anhydrous THF (20 mL).

- Add a catalytic amount of iodine and stir under nitrogen.

- Slowly add 4-benzyloxybenzyl bromide (3.01 g, 10 mmol) dissolved in THF (10 mL) via dropping funnel.

- Reflux at 66°C for 2–3 hours until magnesium is fully consumed (evidenced by cessation of bubbling).

- Cool to room temperature and filter through glass wool to remove unreacted magnesium.

The resulting solution contains 0.5 M 4-benzyloxybenzyl magnesium bromide in THF, verified by titration with 2-butanol.

Mechanistic Insights

Magnesium Insertion

The reaction follows a single-electron transfer (SET) mechanism:

- Magnesium donates an electron to the carbon-bromine bond, generating a radical intermediate.

- A second electron transfer forms a carbanion, which coordinates with Mg²⁺ to yield the Grignard reagent:

$$

\text{R-Br + Mg} \rightarrow \text{R}^-\text{MgBr}^+ \rightarrow \text{RMgBr}

$$

Analytical Characterization

Spectroscopic Data

Challenges and Optimization

Moisture Sensitivity

Grignard reagents rapidly hydrolyze in the presence of water, necessitating strict anhydrous conditions. Best practices include:

Applications in Organic Synthesis

4-Benzyloxybenzyl magnesium bromide is employed in:

- Nucleophilic Additions : Formation of tertiary alcohols via ketone alkylation.

- Cross-Couplings : Suzuki-Miyaura reactions to construct biaryl systems.

For example, reacting the reagent with acetophenone yields 1-(4-benzyloxyphenyl)-1-phenylethanol in 76% yield after acidic workup.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxybenzyl Magnesium Bromide undergoes a variety of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous THF is frequently used.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Substituted Aromatics: Result from substitution reactions.

Biaryl Compounds: Produced in coupling reactions.

Scientific Research Applications

4-Benzyloxybenzyl Magnesium Bromide has numerous applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules.

Pharmaceuticals: Serves as an intermediate in the production of active pharmaceutical ingredients.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-Benzyloxybenzyl Magnesium Bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the oxygen atom of the benzyloxy group, enhancing the nucleophilicity of the carbon atom bonded to the magnesium. This nucleophilic carbon can then attack electrophilic centers in other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Bromides

The following compounds share structural similarities with 4-Benzyloxybenzyl bromide, differing primarily in the substituents attached to the benzyl ring. These variations influence their physical properties, reactivity, and applications.

4-Methoxybenzyl Bromide (CAS: 2746-25-0)

- Molecular Formula : C₈H₉BrO

- Molar Mass : 201.06 g/mol

- Density : 1.379 g/mL at 25°C

- Boiling Point : 152°C

- Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing methoxy-substituted aromatic compounds .

- Key Differences :

- The methoxy group (-OCH₃) is smaller and less sterically hindered than the benzyloxy group (-OBn), leading to higher volatility (lower boiling point) .

- Reactivity in nucleophilic substitutions is enhanced due to the electron-donating methoxy group, facilitating faster Grignard reagent formation compared to bulkier derivatives .

4-Methylbenzyl Bromide (CAS: 104-81-4)

- Molecular Formula : C₈H₉Br

- Molar Mass : 185.06 g/mol

- Synonyms: p-Methylbenzyl bromide, α-Bromo-p-xylene

- Applications : Utilized in alkylation reactions and as a precursor for agrochemicals .

- Key Differences :

- The absence of an oxygen-containing substituent reduces polarity, resulting in lower solubility in polar solvents like DMSO compared to 4-Benzyloxybenzyl bromide .

- The methyl group (-CH₃) provides minimal electronic effects, making it less reactive in electrophilic substitutions than methoxy- or benzyloxy-substituted analogs .

4-Tert-Butylbenzyl Bromide (CAS: 18880-00-7)

- Molecular Formula : C₁₁H₁₅Br

- Molar Mass : 227.14 g/mol

- Boiling Point: Not explicitly reported, but expected to exceed 300°C due to the bulky tert-butyl group .

- Applications : Used in specialty polymer synthesis and as a sterically hindered intermediate .

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 4-Benzyloxybenzyl Bromide | C₁₄H₁₃BrO | 277.16 | 1.4±0.1 | 366.0±22.0 | Pharmaceutical intermediates |

| 4-Methoxybenzyl Bromide | C₈H₉BrO | 201.06 | 1.379 | 152 | Drug synthesis |

| 4-Methylbenzyl Bromide | C₈H₉Br | 185.06 | N/A | N/A | Agrochemicals, alkylation |

| 4-Tert-Butylbenzyl Bromide | C₁₁H₁₅Br | 227.14 | N/A | >300 (estimated) | Specialty polymers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.